molecular formula C18H13BrClNO2S B2941947 2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one CAS No. 478047-48-2

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2941947
CAS No.: 478047-48-2
M. Wt: 422.72
InChI Key: DPXSZVFRJHBIAE-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, and a thiazole ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.

    Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of 4-methyl-2-phenylthioamide with α-haloketones.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the thiazole ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The phenoxy and thiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetic acid
  • 2-(2-bromo-4-chlorophenoxy)ethanol
  • 2-(2-bromo-4-chlorophenoxy)-1-(4-methylthiazol-5-yl)ethan-1-one

Uniqueness

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is unique due to the presence of both bromo and chloro substituents on the phenoxy ring and the thiazole ring attached to the ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2S/c1-11-17(24-18(21-11)12-5-3-2-4-6-12)15(22)10-23-16-8-7-13(20)9-14(16)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXSZVFRJHBIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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